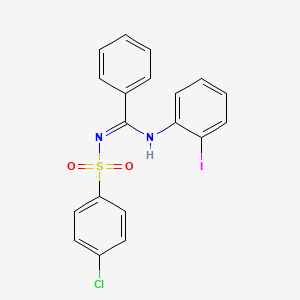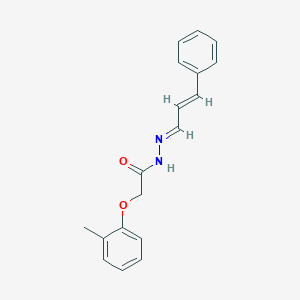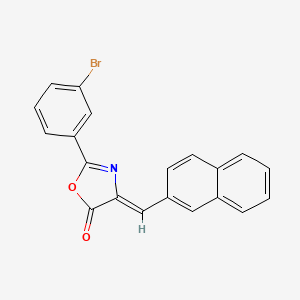
N'-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N’-(4-chlorobenzènesulfonyl)-N-(2-iodophényl)benzènecarboximidamide est un composé organique complexe qui présente une combinaison de groupes sulfonyl, iodophényl et benzènecarboximidamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N’-(4-chlorobenzènesulfonyl)-N-(2-iodophényl)benzènecarboximidamide implique généralement des réactions organiques en plusieurs étapes. Une voie possible pourrait impliquer les étapes suivantes :
Formation de chlorure de 4-chlorobenzènesulfonyle : Cela peut être réalisé en faisant réagir l’acide 4-chlorobenzènesulfonique avec du chlorure de thionyle.
Réaction avec la 2-iodoaniline : Le chlorure de 4-chlorobenzènesulfonyle peut ensuite être fait réagir avec la 2-iodoaniline pour former le N-(2-iodophényl)-4-chlorobenzènesulfonamide.
Formation du benzènecarboximidamide : Cet intermédiaire peut être ensuite fait réagir avec le benzènecarboximidamide dans des conditions appropriées pour obtenir le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de catalyseurs, des conditions réactionnelles optimisées et des techniques de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le N’-(4-chlorobenzènesulfonyl)-N-(2-iodophényl)benzènecarboximidamide peut subir différents types de réactions chimiques, notamment :
Réactions de substitution : L’atome d’iode peut être substitué par d’autres nucléophiles.
Réactions d’oxydation et de réduction : Les groupes sulfonyl et carboximidamide peuvent participer à des réactions d’oxydoréduction.
Réactions de couplage : Les cycles aromatiques peuvent subir des réactions de couplage avec d’autres composés aromatiques.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines, les thiols et les alcoolates.
Réactions d’oxydation : Des réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.
Réactions de réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution de l’atome d’iode par une amine donnerait un dérivé aminé du composé d’origine.
Applications de la recherche scientifique
Chimie médicinale : Il pourrait être utilisé comme élément de base pour la synthèse de composés pharmaceutiques.
Synthèse organique : Le composé peut servir d’intermédiaire dans la synthèse de molécules organiques plus complexes.
Science des matériaux : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Applications De Recherche Scientifique
Medicinal Chemistry: It could be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du N’-(4-chlorobenzènesulfonyl)-N-(2-iodophényl)benzènecarboximidamide dépendrait de son application spécifique. En chimie médicinale, il pourrait interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, modulant leur activité. Les cibles moléculaires et les voies impliquées devraient être élucidées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-chlorobenzènesulfonyl)-N-(2-iodophényl)acétamide
- N-(4-chlorobenzènesulfonyl)-N-(2-iodophényl)benzamide
Unicité
Le N’-(4-chlorobenzènesulfonyl)-N-(2-iodophényl)benzènecarboximidamide est unique en raison de la présence à la fois de groupes sulfonyl et carboximidamide, qui peuvent conférer des propriétés chimiques et physiques distinctes par rapport aux composés similaires. Cette unicité peut être mise à profit dans ses applications dans divers domaines.
Propriétés
Formule moléculaire |
C19H14ClIN2O2S |
|---|---|
Poids moléculaire |
496.7 g/mol |
Nom IUPAC |
N'-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H14ClIN2O2S/c20-15-10-12-16(13-11-15)26(24,25)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)21/h1-13H,(H,22,23) |
Clé InChI |
PFAISBFFNSFUQK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=CC=C3I |
SMILES canonique |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)

![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)

![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)
